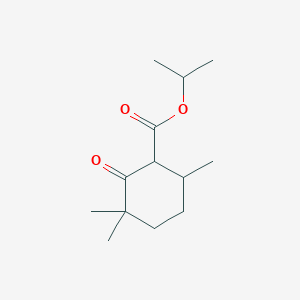![molecular formula C24H24N2O6 B14194055 2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] CAS No. 849938-46-1](/img/structure/B14194055.png)
2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] is an organic compound characterized by its complex molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] typically involves a multi-step process. One common method includes the reaction of 1,4-phenylenebis(oxy)bis(acetyl chloride) with 4-methoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用机制
The mechanism of action of 2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
相似化合物的比较
Similar Compounds
- 2,2’-[1,2-Phenylenebis(oxy)]diacetamide
- 2,2’-[1,4-Phenylenebis(oxy)]diacetic acid
- Hydroquinone bis(2-hydroxyethyl) ether
Uniqueness
2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
849938-46-1 |
|---|---|
分子式 |
C24H24N2O6 |
分子量 |
436.5 g/mol |
IUPAC 名称 |
2-[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenoxy]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H24N2O6/c1-29-19-7-3-17(4-8-19)25-23(27)15-31-21-11-13-22(14-12-21)32-16-24(28)26-18-5-9-20(30-2)10-6-18/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28) |
InChI 键 |
MHUILODFVSEAPS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)ethyl]pent-4-en-1-imine](/img/structure/B14193995.png)
![[1-(4-Phenoxyphenyl)cyclohexyl]thiourea](/img/structure/B14193996.png)
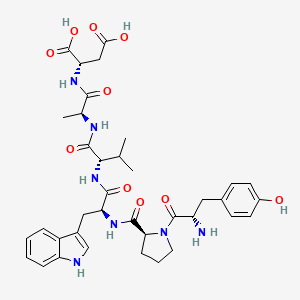

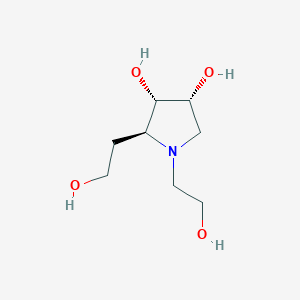
![4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-dione](/img/structure/B14194002.png)
![3-Methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide](/img/structure/B14194005.png)

![2,2-Dichlorobicyclo[1.1.0]butane](/img/structure/B14194012.png)
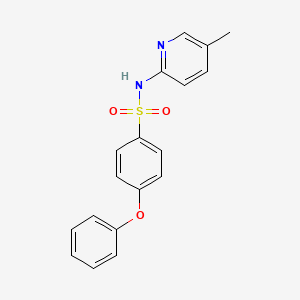
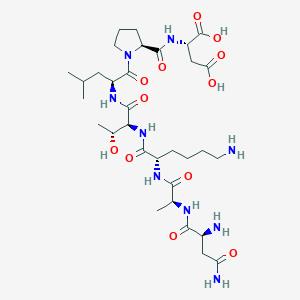
![3-{2-[3-(4-Methoxyphenyl)prop-1-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B14194023.png)
